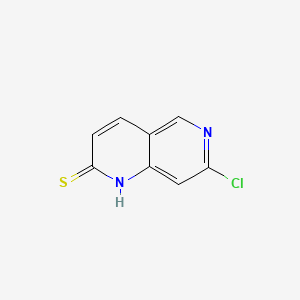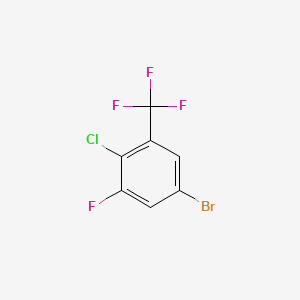
5-Bromo-2-chloro-1-fluoro-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-1-fluoro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-fluoro-3-(trifluoromethyl)benzene typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a benzene derivative followed by the introduction of the trifluoromethyl group. For example, a Friedel-Crafts acylation can be used to introduce the bromine and chlorine atoms, followed by a nucleophilic substitution to introduce the fluorine atom. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-chloro-1-fluoro-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce quinones.
Applications De Recherche Scientifique
5-Bromo-2-chloro-1-fluoro-3-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceutical agents.
Material Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-1-fluoro-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, making the compound useful in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-fluorobenzotrifluoride: Similar in structure but lacks the chlorine atom.
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene: Similar but with different substitution patterns.
Uniqueness
5-Bromo-2-chloro-1-fluoro-3-(trifluoromethyl)benzene is unique due to the specific arrangement of halogen atoms and the trifluoromethyl group on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals.
Propriétés
Formule moléculaire |
C7H2BrClF4 |
|---|---|
Poids moléculaire |
277.44 g/mol |
Nom IUPAC |
5-bromo-2-chloro-1-fluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2BrClF4/c8-3-1-4(7(11,12)13)6(9)5(10)2-3/h1-2H |
Clé InChI |
SGEAVOBOLDOMDI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)Cl)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892840.png)
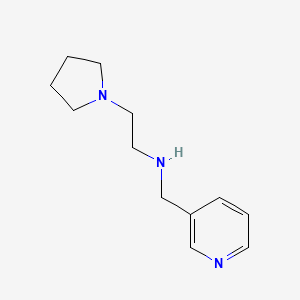
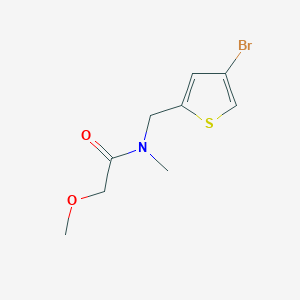

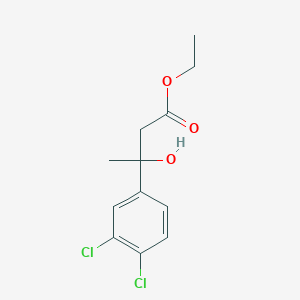

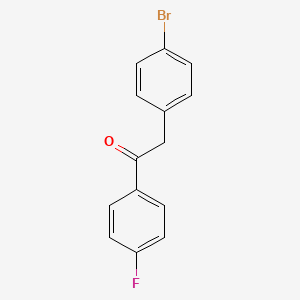
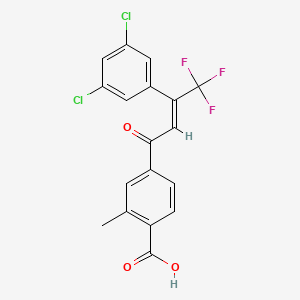
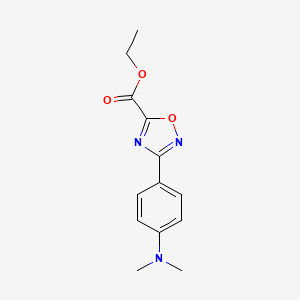
![cis-Bicyclo[3.3.0]octan-2-one](/img/structure/B14892895.png)

![(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14892901.png)
